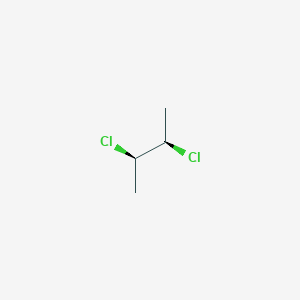
dl-2,3-Dichlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2 It is a stereoisomer of 2,3-dichlorobutane, characterized by its specific spatial arrangement of chlorine atoms on the second and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-Dichlorobutane can be synthesized through the halogenation of butane. One common method involves the addition of chlorine to butane in the presence of light or a radical initiator, leading to the formation of 2,3-dichlorobutane. The stereochemistry of the product can be controlled by using specific reaction conditions and catalysts.
Industrial Production Methods
In industrial settings, (2R,3R)-2,3-dichlorobutane is typically produced through the chlorination of butane using chlorine gas. The reaction is carried out in a controlled environment to ensure the desired stereoisomer is obtained. The process involves the use of high temperatures and pressures to facilitate the reaction and achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,3-Dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: Alkenes such as 2-butene or 1-butene are formed.
Oxidation: Products include chlorinated alcohols or ketones.
Reduction: Products include butane or chlorinated alkanes with fewer chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2,3-Dichlorobutane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the effects of chirality on biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which (2R,3R)-2,3-dichlorobutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular mechanism (SN2) or a unimolecular mechanism (SN1), depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, typically through an E2 mechanism.
Vergleich Mit ähnlichen Verbindungen
(2R,3R)-2,3-Dichlorobutane can be compared with other similar compounds such as:
(2S,3S)-2,3-Dichlorobutane: The enantiomer of (2R,3R)-2,3-dichlorobutane, with opposite spatial arrangement of chlorine atoms.
(2R,3S)-2,3-Dichlorobutane: A diastereomer with different spatial arrangement of chlorine atoms.
1,2-Dichlorobutane: A constitutional isomer with chlorine atoms on the first and second carbon atoms.
The uniqueness of (2R,3R)-2,3-dichlorobutane lies in its specific stereochemistry, which influences its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
2211-67-8 |
|---|---|
Molekularformel |
C4H8Cl2 |
Molekulargewicht |
127.01 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dichlorobutane |
InChI |
InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
RMISVOPUIFJTEO-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C)Cl)Cl |
Kanonische SMILES |
CC(C(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


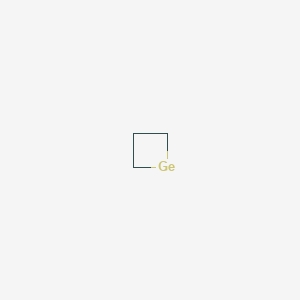
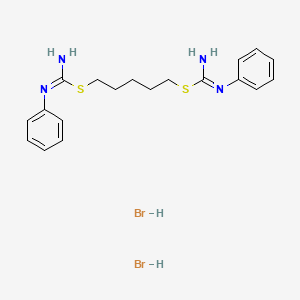
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
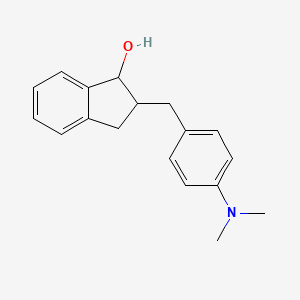

![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
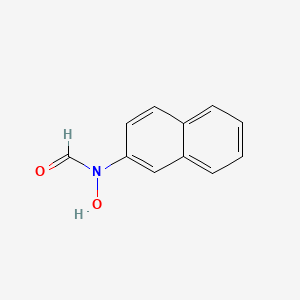
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
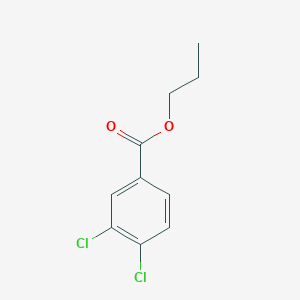
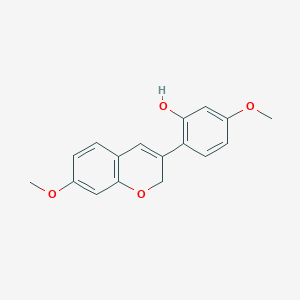
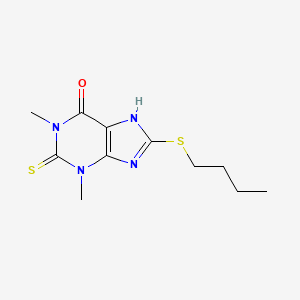
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
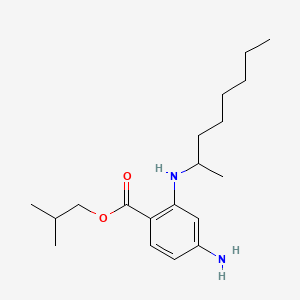
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
